molecular formula C6H3F4NO B1447300 2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1227515-60-7

2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine

Cat. No.: B1447300
CAS No.: 1227515-60-7
M. Wt: 181.09 g/mol
InChI Key: UJCUTUPLSYALPK-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and hydroxyl functional groups, which contribute to its unique chemical properties. The trifluoromethyl group (-CF3) is known for its electron-withdrawing nature, which significantly influences the reactivity and stability of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine typically involves the substitution of a chlorine atom in 2-chloro-6-(trifluoromethyl)pyridine with a hydroxyl group. This reaction requires high temperatures and strong bases to proceed efficiently . The general reaction scheme can be represented as follows:

2-Chloro-6-(trifluoromethyl)pyridine+NaOHThis compound+NaCl\text{2-Chloro-6-(trifluoromethyl)pyridine} + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} 2-Chloro-6-(trifluoromethyl)pyridine+NaOH→this compound+NaCl

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control of temperature and pH is maintained. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine is primarily influenced by its trifluoromethyl and hydroxyl groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding and other interactions with biological targets. These properties make the compound a valuable scaffold in medicinal chemistry for the design of new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl, hydroxyl, and fluorine groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-5-2-3(12)1-4(11-5)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCUTUPLSYALPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 2
2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 3
2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 4
2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 5
2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 6
2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine

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